molecular formula C12H13NO3 B1517209 5-(3-Cyanophenoxy)pentanoic acid CAS No. 1038972-84-7

5-(3-Cyanophenoxy)pentanoic acid

Cat. No. B1517209
M. Wt: 219.24 g/mol
InChI Key: QASZYBYQWJDDRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Cyanophenoxy)pentanoic acid is a chemical compound with the molecular formula C12H13NO3 . It contains 29 atoms in total, including 13 Hydrogen atoms, 12 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms .

Scientific Research Applications

Medicinal Chemistry and Biochemical Applications

  • The design and synthesis of chromogenic amino acids for selective assays, such as detecting HIV-protease activity, exemplify the use of phenoxy-pentanoic acid derivatives in developing biochemical tools for medical research and diagnostics (Badalassi et al., 2002).
  • Compounds with a pentanoic acid moiety have been shown to relax coronary arteries, indicating potential applications in cardiovascular disease treatments through mechanisms involving potassium channel activation (Yang et al., 2005).

Materials Science and Polymer Chemistry

  • Research into the conversion of γ-valerolactone to pentanoic acid using bifunctional catalysis highlights the relevance of pentanoic acid derivatives in the production of industrially significant chemicals from renewable resources (Al‐Naji et al., 2020).
  • The development of new linkers for solid phase synthesis using phenoxy-pentanoic acid derivatives demonstrates their utility in the synthesis of complex molecules, with applications ranging from pharmaceuticals to materials science (Bleicher et al., 2000).

Environmental and Analytical Chemistry

  • Studies on the microbial synthesis of polyhydroxyalkanoates with fluorinated phenoxy side groups by Pseudomonas putida suggest the potential for creating novel materials with specific physical properties, such as increased crystallinity and hydrophobicity, which could have applications in biodegradable plastics and other environmentally friendly materials (Takagi et al., 2004).

properties

IUPAC Name

5-(3-cyanophenoxy)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c13-9-10-4-3-5-11(8-10)16-7-2-1-6-12(14)15/h3-5,8H,1-2,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QASZYBYQWJDDRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCCCC(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Cyanophenoxy)pentanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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